Rosin
Overview
Description
Rosin, also known as colophony or Greek pitch, is a solid form of resin obtained from pines and other conifers. It is produced by heating fresh liquid resin to vaporize the volatile liquid terpene components. This compound is semi-transparent and varies in color from yellow to black. At room temperature, it is brittle but melts at stove-top temperature. It primarily consists of various resin acids, especially abietic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rosin can be synthesized through the distillation of oleoresin obtained from conifer trees. The process involves heating the oleoresin to separate the volatile components, leaving behind the solid this compound. The main types of this compound are wood this compound (extracted from pine stumps), gum this compound (tapped from living pine trees), and tall oil this compound (a by-product of paper pulp production) .
Industrial Production Methods: In industrial settings, this compound is often produced by tapping pine trees to collect the oleoresin, which is then distilled to remove the volatile components. The remaining solid this compound is purified and processed for various applications. The production process may involve additional steps such as filtration, washing, and vacuum drying to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: Rosin undergoes various chemical reactions, including esterification, hydrogenation, and disproportionation. Esterification involves reacting this compound with alcohols to form esters, which are used in adhesives and coatings. Hydrogenation reduces the double bonds in the resin acids, improving the stability and color of the this compound. Disproportionation involves the conversion of resin acids into different isomers, enhancing the properties of the this compound .
Common Reagents and Conditions:
Esterification: Common reagents include glycerol, pentaerythritol, and methanol.
Hydrogenation: This reaction uses hydrogen gas and catalysts like palladium or nickel under high pressure and temperature.
Disproportionation: This process often involves catalysts such as 4,4′-thio-bis (3-methyl-6-tert-butylphenol) and occurs at elevated temperatures.
Major Products:
Esterification: Produces this compound esters used in adhesives and coatings.
Hydrogenation: Results in hydrogenated this compound with improved stability and color.
Disproportionation: Yields isomerized resin acids with enhanced properties.
Scientific Research Applications
Rosin has a wide range of applications in scientific research and industry:
Chemistry: Used as a raw material for synthesizing various chemicals, including resins, monomers, and curing agents.
Biology: Employed in the preparation of biological samples and as a component in certain laboratory reagents.
Medicine: Utilized in pharmaceuticals for coating tablets and forming microcapsules and nanoparticles.
Industry: Applied in the production of adhesives, varnishes, inks, and as a flux in soldering.
Mechanism of Action
Rosin exerts its effects through various mechanisms depending on its application. In pharmaceuticals, it acts as a film-forming agent, providing a protective coating for tablets and controlled release of active ingredients. Its antibacterial properties are attributed to its ability to disrupt the cell membranes of Gram-positive bacteria . In adhesives, this compound enhances tackiness and adhesion by interacting with the substrate surfaces .
Comparison with Similar Compounds
Rosin is unique due to its natural origin, abundance, and versatility. Similar compounds include:
Shellac: A resin secreted by the lac bug, used in varnishes and coatings.
Copal: A resin derived from tree sap, used in varnishes and incense.
Amber: Fossilized tree resin, used in jewelry and as a preservative.
Compared to these compounds, this compound is more widely used in industrial applications due to its ease of modification and lower cost .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+/t11-,12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCPRHQVVSZAH-GUNCLKARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904535 | |
Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85026-55-7, 8050-09-7 | |
Record name | Rosin X | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85026-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rosin (chemical) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085026557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11165 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROSIN (CHEMICAL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS3GU8AY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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